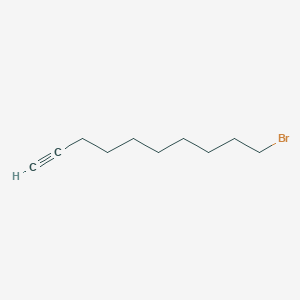

10-Bromo-1-decyne

Beschreibung

The study of molecules like 10-Bromo-1-decyne is situated within the larger context of developing versatile building blocks for chemical synthesis. The presence of both a terminal alkyne and a halogen at opposite ends of a linear carbon chain allows for selective and sequential reactions, making it a highly useful synthon.

Terminal haloalkynes are recognized as powerful and versatile building blocks in a variety of synthetic transformations. They can be considered dual-functionalized molecules, where the alkyne can participate in reactions such as cycloadditions and coupling reactions, while the halogen serves as a leaving group for nucleophilic substitution or as a handle for organometallic cross-coupling reactions. The ability to retain the halogen moiety during certain transformations allows for subsequent structural modifications, enabling tandem bond-forming strategies. This dual reactivity is crucial in the efficient synthesis of complex natural products, polymers, and materials science components.

Historically, the synthesis of haloalkynes often required harsh conditions, such as the deprotonation of a terminal alkyne with a very strong base followed by reaction with a halogenating agent. Over time, research has led to the development of milder and more convenient methods. These modern protocols have increased the accessibility and appeal of this class of compounds in organic synthesis. For instance, methods involving the electrophilic bromination of terminal alkynes using reagents like N-bromosuccinimide (NBS) with a silver catalyst have become common due to their efficiency and simple manipulation under mild conditions. This evolution towards greener and more efficient synthetic routes continues to be an active area of research.

Properties of this compound

The specific properties of this compound are cataloged by various chemical suppliers and databases. These identifiers are crucial for locating and utilizing the compound in research settings.

| Property | Value | Source(s) |

| CAS Number | 228403-46-1 | achemblock.com |

| Molecular Formula | C₁₀H₁₇Br | achemblock.com |

| Molecular Weight | 217.15 g/mol | achemblock.com |

| IUPAC Name | 10-bromodec-1-yne | achemblock.com |

| SMILES | C#CCCCCCCCCBr | achemblock.com |

Detailed Research Findings

Research applications of this compound highlight its role as a key intermediate in multi-step syntheses. A notable example is its use in the preparation of precursors for advanced materials, such as dual MRI agents.

In one specific synthetic pathway, this compound was used as the starting material to introduce a ten-carbon chain with a terminal alkyne. sciforce.org The research involved the treatment of this compound with sodium azide (B81097) in a dimethylformamide (DMF) solvent. sciforce.org This reaction proceeded in quantitative yield to produce 10-azido-1-decyne. sciforce.org The resulting azido (B1232118) compound serves as a versatile intermediate, with the azide group readily available for "click" chemistry reactions or for reduction to an amine. In the reported study, the 10-azido-1-decyne was subsequently reacted with triphenylphosphine (B44618) to yield 10-amino-1-decyne, demonstrating the utility of this compound in creating functionalized long-chain alkynes. sciforce.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

10-bromodec-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESFUICOMLXLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 10 Bromo 1 Decyne

Established Routes to 10-Bromo-1-decyne: Halogenation of Decyne Derivatives

The primary and most direct method for the synthesis of this compound involves the halogenation of a suitable decyne precursor. One common strategy starts with 1,10-decanediol (B1670011). This diol can be selectively monobrominated to yield 10-bromo-1-decanol. researchgate.net Subsequent oxidation of the alcohol to an aldehyde, followed by a Corey-Fuchs or similar alkynylation reaction, would furnish the desired this compound.

Alternatively, a more direct approach begins with 1-decyne (B165119). The terminal alkyne can be subjected to bromination at the terminal carbon. A widely used method for this transformation is the reaction of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃), in a solvent like acetone. acs.orgmdpi.com This method is favored for its mild reaction conditions and high efficiency. acs.org The reaction proceeds via an electrophilic bromination mechanism.

Another route involves the reaction of a terminal alkyne with a brominating agent like sodium hypobromite, which can be generated in situ. This method provides a direct conversion of the C-H bond of the alkyne to a C-Br bond.

A different synthetic pathway involves starting from 10-bromo-1-decene. gmchemic.com This alkene can be converted to the corresponding alkyne through a sequence of bromination to form a vicinal dibromide, followed by a double dehydrobromination reaction using a strong base.

Chemo- and Regioselective Synthesis of Related 1-Bromoalkyne Scaffolds

The synthesis of 1-bromoalkynes requires careful control of chemo- and regioselectivity, especially in molecules with multiple reactive sites. The selective bromination of a terminal alkyne in the presence of other functional groups is a key challenge.

Cheoselectivity: In molecules containing both an alkyne and other potentially reactive groups like alkenes or alcohols, the choice of brominating agent and reaction conditions is crucial. For instance, flavin-dependent halogenases (FDHs) have shown remarkable chemoselectivity. researchgate.netnih.gov These enzymes can selectively halogenate a terminal alkyne without affecting other electron-rich moieties in the molecule. nih.gov This enzymatic approach offers a green and highly specific alternative to traditional chemical methods.

Regioselectivity: When a molecule possesses multiple alkyne functionalities, achieving regioselective bromination at a specific alkyne can be challenging. The acidity of the alkynyl proton plays a significant role, with the more acidic proton being preferentially abstracted and replaced by a bromine atom. In the context of 1-bromoalkyne synthesis from non-alkynic precursors, such as the base-mediated elimination of 1,1,2-tribromoethyl arenes, the regioselectivity of the elimination step is critical in forming the desired 1-bromoalkyne isomer. rsc.org

Recent advancements have also demonstrated base-promoted regioselective annulation reactions of pyridinium (B92312) ylides with bromoalkynes to produce indolizine (B1195054) derivatives with high regioselectivity. acs.org Similarly, silver-catalyzed functionalization of 1-bromoalkynes with aromatic carboxylic acids has been developed for the highly regio- and stereoselective synthesis of (Z)-β-bromo-1-arylvinyl aryl esters. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. ijnc.ir In the context of this compound and other bromoalkyne syntheses, several green chemistry principles are being applied.

One significant advancement is the use of enzymatic catalysis. Flavin-dependent halogenases (FDHs) offer a sustainable alternative to traditional metal-catalyzed or reagent-based halogenations. researchgate.netnih.govresearchgate.net These enzymes operate under mild conditions, typically in aqueous environments, and exhibit high selectivity, thereby reducing the formation of byproducts and the need for hazardous reagents. nih.govresearchgate.net For example, the enzyme JamD has been shown to efficiently halogenate terminal alkynes, including 1-decyne. researchgate.netnih.gov

The use of greener solvents is another key aspect. Visible-light-driven synthesis of alkynyl selenides from 1-bromoalkynes has been successfully carried out in the ionic liquid [BMIm]BF₄, which serves as an environmentally friendly solvent. scielo.br This approach also avoids the need for metal catalysts and photosensitizers. scielo.br

Furthermore, the development of catalyst-free and additive-free reaction conditions contributes to the greenness of the synthesis. For instance, a visible-light-promoted oxidative amidation of bromoalkynes with anilines to produce α-ketoamides has been achieved without an external photocatalyst. acs.org Similarly, the coupling of bromoalkynes with secondary phosphine (B1218219) oxides has been accomplished under additive-free conditions in acetic anhydride. rsc.org

The principles of atom economy are also being addressed. For example, developing methods that utilize readily available and less hazardous starting materials, and that proceed with high efficiency and minimal waste generation, are central to green chemistry.

Scale-Up Considerations and Industrial Synthesis Research of Bromoalkynes

The transition from laboratory-scale synthesis to industrial production of bromoalkynes presents several challenges that require careful consideration.

Process Safety and Handling: Bromoalkynes can be hazardous, and their in situ generation is often preferred to avoid handling and storing these potentially volatile and reactive intermediates. nih.gov This approach has been successfully applied in Cadiot-Chodkiewicz couplings. nih.gov

Reaction Conditions and Efficiency: For industrial applications, reactions must be efficient, robust, and scalable. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. For example, the copper-catalyzed coupling of bromoalkynes and sulfonamides can be achieved in just 10 minutes with high yields using microwave irradiation. organic-chemistry.org This rapid and efficient method is amenable to large-scale production. organic-chemistry.org

Catalyst Selection and Recovery: The choice of catalyst is critical for industrial processes. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and recycled, reducing costs and environmental impact. For instance, copper catalysts supported on various materials have been investigated for azide-alkyne cycloaddition reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for the scale-up of chemical processes, including improved safety, better heat and mass transfer, and enhanced process control. The automatization and scale-up of reactions involving bromoalkynes under continuous microflow conditions have been demonstrated. researchgate.net

Downstream Processing: The purification of the final product is a significant part of any industrial process. The development of synthetic routes that yield products in high purity, minimizing the need for extensive purification steps, is highly desirable. For example, gram-scale preparations of compounds derived from bromoalkynes have been reported with straightforward purification procedures. nih.govresearchgate.net

Reactivity and Transformational Chemistry of 10 Bromo 1 Decyne

Nucleophilic and Electrophilic Reactivity of the Alkyne Functionality

The terminal alkyne group in 10-bromo-1-decyne is a hub of reactivity, capable of acting as both a nucleophile, through its acetylide anion, and an electrophile.

Alkylation Reactions via Acetylide Anion Intermediates

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is weakly acidic and can be removed by a strong base, such as sodium amide (NaNH₂), to form a potent nucleophile known as an acetylide anion. bccollege.ac.inlibretexts.org This anion readily participates in SN2 reactions with primary alkyl halides, leading to the formation of a new carbon-carbon bond and the synthesis of internal alkynes. libretexts.orglibretexts.org This alkylation process is a cornerstone of synthetic organic chemistry, enabling the extension of carbon chains. libretexts.orguomustansiriyah.edu.iq

The general applicability of this reaction makes it a powerful tool for the stepwise construction of more complex molecules from simpler precursors. libretexts.orguomustansiriyah.edu.iq For instance, a terminal alkyne can be synthesized by the alkylation of acetylene (B1199291) itself, and subsequently, this terminal alkyne can be further alkylated to yield an internal alkyne. libretexts.orguomustansiriyah.edu.iq

It is crucial to note that the utility of acetylide anions in alkylation is generally restricted to reactions with methyl and primary alkyl halides. With secondary and tertiary halides, the strong basicity of the acetylide anion favors elimination (E2) over substitution (SN2), leading to the formation of alkenes. bccollege.ac.inlibretexts.org

Table 1: Examples of Acetylide Alkylation Reactions

| Reactant 1 | Reactant 2 | Base | Product |

| 1-Hexyne | 1-Bromobutane | NaNH₂ | Dec-5-yne. libretexts.orgfiveable.me |

| Acetylene | 1-Bromopropane | NaNH₂ | 1-Butyne. libretexts.org |

| Propyne anion | Bromocyclohexane | - | Cyclohexene (Elimination product). libretexts.org |

Electrophilic Addition Reactions at the Triple Bond

The electron-rich pi bonds of the alkyne functionality in this compound make it susceptible to electrophilic addition reactions. pcc.eu Similar to alkenes, alkynes react with electrophiles like hydrogen halides (HX) and halogens (X₂). uoanbar.edu.iq

The addition of hydrogen halides, such as HBr or HCl, proceeds via an electrophilic mechanism, typically following Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. pcc.euuoanbar.edu.iq The reaction can proceed in stages, adding one or two molecules of HX to form vinyl halides or geminal dihalides, respectively. pcc.eu

Alkynes also undergo addition reactions with halogens like bromine (Br₂) and chlorine (Cl₂), leading to the formation of di- or tetra-halo derivatives. pcc.eu The reaction with bromine water, for instance, results in its discoloration, a classic test for unsaturation. pcc.eu Furthermore, under the influence of light, alkynes can undergo free-radical addition of fluorine. pcc.eu

Another significant electrophilic addition is the hydration of the triple bond. In the presence of a mercury(II) sulfate (B86663) catalyst and dilute sulfuric acid, water adds across the triple bond to form an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding a ketone. pcc.euuoanbar.edu.iq

Reactivity Pertaining to the Remote Bromine Moiety

The primary alkyl bromide at the other end of the this compound molecule provides a distinct site for chemical transformations, primarily involving the carbon-halogen bond.

Radical Processes Involving Alkyl Halides

The carbon-bromine bond in alkyl halides can undergo homolytic cleavage under thermal or photochemical conditions to generate free radicals. utexas.edu This process can be initiated by radical initiators. Once formed, the alkyl radical can participate in a variety of reactions, including hydrogen abstraction or addition to multiple bonds. utexas.edu For instance, in a molecule containing both a radical site and a double bond, intramolecular cyclization can occur. utexas.edu An example of this is the cyclization of the 5-hexen-1-yl radical to form a cyclopentylmethyl radical. utexas.edu

Carbon-Halogen Bond Activation Studies

The activation of carbon-halogen (C-X) bonds is a significant area of research in organic chemistry, with applications in cross-coupling reactions and the synthesis of complex molecules. Main group elements, such as phosphorus(III) compounds, have been shown to activate C-X bonds in benzyl (B1604629) and allyl halides through formal oxidative addition, forming phosphorus(V) species. chem8.org Density functional theory (DFT) calculations suggest that a nucleophilic addition pathway is often more favorable than a direct oxidative addition mechanism. chem8.org

Electrochemical methods can also be employed to reduce carbon-halogen bonds. For example, the electrochemical reduction of 1-iodo- and 1-bromo-5-decyne at mercury cathodes in dimethylformamide has been studied. acs.org

Advanced Catalytic Transformations Utilizing this compound as a Substrate

The dual functionality of this compound makes it an ideal substrate for advanced catalytic transformations that can selectively engage one or both reactive sites.

Gold(I) catalysts have been employed in the intramolecular C(sp³)-H bond activation of 1-bromoalkynes. researchgate.netresearchgate.net Studies have shown that the distance between a polar functional group and the bromoalkyne moiety significantly influences the reactivity. For example, while 6-acetoxy-1-bromohexyne did not undergo the transformation, 10-acetoxy-1-bromodecyne yielded the desired product in good yield, indicating that certain functional groups are tolerated when positioned at a sufficient distance from the reactive center. researchgate.net

Transition metal-free catalytic systems have also been developed for the hydroelementation of alkynes. For instance, the hydrosilylation of 1-decyne (B165119) with Et₃SiH can be catalyzed by certain Lewis acids at room temperature, affording the β-cis-vinylsilane quantitatively. rsc.org This demonstrates an anti-1,2-addition of the hydrosilane to the alkyne. rsc.org

Gold(I)-Catalyzed Cycloisomerization and C(sp³)-H Functionalization

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes. In the context of 1-bromoalkynes, gold(I) catalysis facilitates a remarkable C(sp³)–H activation, leading to the formation of cyclic products. This process is particularly noteworthy for its ability to functionalize otherwise unactivated C-H bonds. nih.govscispace.com

The reaction proceeds through a regiospecific and stereospecific pathway to yield bromocyclopentene derivatives. nih.gov This transformation is significant as it provides access to diverse three-dimensional molecular scaffolds that are of interest in medicinal chemistry. nih.govscispace.com Mechanistic studies, including isotopic labeling experiments, suggest the involvement of a 1,5-hydride shift from a benzylic position to a gold carbene intermediate. This generates a carbocation that then undergoes cyclization. kyoto-u.ac.jp The chemoselectivity of these reactions can often be influenced by factors such as the counter-ion and the electronic properties of the catalyst system. kyoto-u.ac.jp

A proposed mechanism for a related gold(I)-catalyzed reaction involves the initial formation of an α-imino gold carbene from an azido (B1232118) alkyne. A subsequent 1,5-hydride shift from a C(sp³) center generates a carbocation, which is in equilibrium with aromatized intermediates. The final C-C or C-N bond formation is then determined by the subsequent reaction pathway. kyoto-u.ac.jp

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes nih.govscispace.com

| Feature | Description |

| Catalyst | Gold(I) complexes |

| Substrate | 1-Bromoalkynes |

| Key Transformation | C(sp³)–H activation |

| Product | Bromocyclopentene derivatives |

| Stereochemistry | Regiospecific and stereospecific |

| Significance | Access to diverse 3D scaffolds for medicinal chemistry |

Copper-Catalyzed Coupling Reactions and Mechanistic Studies

Copper-catalyzed reactions are fundamental in alkyne chemistry. The Cadiot-Chodkiewicz coupling, a classic copper-catalyzed reaction, enables the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. rsc.org This methodology is crucial for creating complex polyyne structures found in various biologically active molecules. rsc.org

In the context of 1-bromoalkynes, copper(I) catalysts are also employed in cross-coupling reactions with organozinc reagents. nih.gov This method allows for the formation of internal alkynes. The reaction mechanism is thought to involve the formation of a copper/zinc reagent, RCu(CN)ZnX. nih.gov The stability and reactivity of the copper catalyst can be modulated by the addition of ligands, such as diamines, although this can sometimes lead to a decrease in yield depending on the specific substrates. nih.gov

Furthermore, copper catalysts are effective in hydrocarbonylative C-C coupling reactions of terminal alkynes with alkyl iodides, producing unsymmetrical dialkyl ketones. nsf.gov While this specific reaction uses an alkyl iodide, the principle of copper-catalyzed coupling with a haloalkane is relevant. The proposed mechanism involves an auto-tandem sequence of hydrocarbonylative coupling followed by reduction. nsf.gov

Table 2: Key Features of Copper-Catalyzed Reactions

| Reaction Type | Reactants | Product | Key Features |

| Cadiot-Chodkiewicz Coupling rsc.org | Terminal alkyne, 1-Haloalkyne | Unsymmetrical diyne | Synthesis of biologically active motifs |

| Cross-Coupling with Organozinc Reagents nih.gov | 1-Bromoalkyne, Organozinc reagent | Internal alkyne | Mediated by a copper/zinc species |

| Hydrocarbonylative Coupling nsf.gov | Terminal alkyne, Alkyl iodide | Unsymmetrical dialkyl ketone | Tandem coupling and reduction |

Palladium-Mediated Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, with cross-coupling reactions being among the most powerful methods for C-C bond formation. nobelprize.org The Negishi coupling, for instance, involves the reaction of an organozinc compound with an organohalide in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of this compound, the bromine atom can readily participate in palladium-catalyzed cross-coupling reactions. For example, an efficient palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes has been developed. researchgate.net While this example involves a different bromo-compound, the underlying principle of palladium-catalyzed coupling with a bromoalkane is applicable. The choice of the palladium catalyst, base, and solvent is crucial for the success of these transformations. researchgate.net

The general mechanism for palladium-catalyzed cross-coupling reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.orguwindsor.ca The oxidative addition of the organohalide to the Pd(0) catalyst is the initial step, followed by the transfer of the organic group from the organometallic partner (transmetalation). The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. nobelprize.org

Photocatalytic Carboxylation of Terminal Alkynes

The fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research. Photocatalytic carboxylation of terminal alkynes with CO₂ represents a sustainable approach to synthesizing propiolic acids. acs.org This process can be achieved at room temperature and atmospheric pressure using metal-porphyrin framework nanosheets as photocatalysts. acs.org

While direct examples using this compound were not found in the search results, the terminal alkyne functionality of the molecule makes it a suitable candidate for such transformations. The mechanism involves the photocatalyst absorbing light to generate an excited state, which then facilitates the activation of both the alkyne and CO₂. acs.org This method offers an environmentally friendly route to carboxylic acids, avoiding the need for high-energy reagents. rsc.orgresearchgate.net

Alkynylation Reactions with Diverse Substrates (e.g., Cyclopropanols)

The terminal alkyne of this compound can act as a nucleophile in various addition reactions. A notable example is the C-alkynylation of cyclopropanols with 1-bromo-1-alkynes to produce alk-4-yn-1-ones. nih.gov This reaction showcases the utility of functionalized cyclopropanols as homoenolate equivalents in C-C bond formation. nih.gov Although this specific example uses a bromoalkyne as the electrophile, it highlights the potential for the alkyne moiety of this compound to participate in similar addition reactions with suitable electrophiles.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Elucidation of Reaction Pathways and Transition States

Mechanistic studies often employ a combination of experimental techniques and computational methods. For the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes, a key finding is the involvement of a concerted nih.govCurrent time information in Pasuruan, ID.-H shift and C-C bond formation. nih.gov This proceeds through a gold-stabilized vinylcation-like transition state. nih.gov This mechanism represents a novel pathway for C(sp³)-H activation. nih.gov

In copper-catalyzed reactions, the mechanism can vary. For the nucleophilic vinylic substitution of iodonium (B1229267) salts, the reaction proceeds through a ligand coupling mechanism within a hypervalent iodine intermediate. oup.com While not directly involving this compound, this study provides insight into the types of intermediates that can form in related halogen-containing alkyne systems.

For palladium-catalyzed cross-coupling, the catalytic cycle is generally well-understood, as described in section 3.3.3. nobelprize.orguwindsor.ca However, specific details of the oxidative addition and transmetalation steps can be influenced by the ligands, substrates, and reaction conditions. Preliminary mechanistic studies on the reductive cross-coupling of α-bromo carboxamides with terminal alkynes suggest a radical coupling process. researchgate.net

Kinetic Studies and Reaction Rate Determinants

The study of reaction kinetics provides crucial insights into the mechanism of a chemical transformation and the factors that govern its speed. For this compound, a bifunctional molecule with a primary alkyl bromide and a terminal alkyne, its reactivity is diverse, and so are the determinants of its reaction rates. While specific, comprehensive kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the kinetic behavior of its constituent functional groups is well-understood in various reaction contexts. The rate of reactions involving this compound is primarily dictated by the nature of the reaction (e.g., nucleophilic substitution at the C-Br bond or coupling at the alkyne), the reaction conditions, and the specific reagents employed.

General factors that influence reaction rates include the concentration of reactants, temperature, the solvent, and the presence of catalysts. wikipedia.orgsavemyexams.combyjus.com For instance, increasing the concentration of reactants generally leads to a higher frequency of molecular collisions, thereby increasing the reaction rate. savemyexams.combyjus.com Similarly, an increase in temperature typically accelerates reactions by providing molecules with the necessary activation energy for effective collisions. savemyexams.com

Nucleophilic Substitution Reactions (at the C-Br bond)

The primary alkyl bromide moiety of this compound is susceptible to nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism. However, for a primary substrate like this compound, the S(_N)2 pathway is strongly favored. allrounder.ailibretexts.org

The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, as the reaction proceeds through a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs. libretexts.orgyoutube.comlibretexts.org The rate law for such a reaction is given by: Rate = k[R-X][Nu(^-)], where R-X is the alkyl halide and Nu(^-) is the nucleophile. youtube.com

Several factors determine the rate of S(_N)2 reactions involving this compound:

Structure of the Alkyl Halide: Primary alkyl halides, like this compound, react most rapidly via the S(_N)2 mechanism due to minimal steric hindrance around the reactive carbon center. allrounder.ailibretexts.org

Strength of the Nucleophile: A stronger nucleophile will react more quickly. libretexts.org Nucleophilicity generally increases with basicity and decreases with steric bulk of the nucleophile itself.

The Leaving Group: The stability of the leaving group is crucial. libretexts.org Bromide is a good leaving group, being the conjugate base of a strong acid (HBr).

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for S(_N)2 reactions as they can solvate the cation but not the nucleophile, leaving it more reactive. libretexts.org Protic solvents can hydrogen-bond with the nucleophile, stabilizing it and decreasing the reaction rate. libretexts.org

Table 1: Qualitative Impact of Various Factors on the Rate of S(_N)2 Reactions of this compound

| Factor | Change | Effect on Reaction Rate | Rationale |

| Concentration | Increase in [this compound] or [Nucleophile] | Increase | Higher collision frequency between reactants. savemyexams.combyjus.com |

| Temperature | Increase | Increase | More molecules possess the required activation energy. savemyexams.com |

| Nucleophile Strength | Stronger (e.g., I(^-) > Cl(^-)) | Increase | More effective attack at the electrophilic carbon. libretexts.org |

| Leaving Group | Better (e.g., I > Br > Cl) | Increase | The C-X bond is more easily broken. libretexts.org |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Increase | Nucleophile is less solvated and more "free" to react. libretexts.org |

| Solvent | Polar Protic (e.g., Water, Ethanol) | Decrease | Nucleophile is stabilized by hydrogen bonding. libretexts.org |

Coupling Reactions (at the Terminal Alkyne)

The terminal alkyne of this compound can participate in various cross-coupling reactions, most notably the Sonogashira and Cadiot-Chodkiewicz couplings. The kinetics of these reactions are generally more complex as they involve catalytic cycles.

In the Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, the reaction is catalyzed by palladium and co-catalyzed by copper. wikipedia.orglibretexts.org The generally accepted rate-determining step for the copper-cocatalyzed reaction is the transmetalation step, where the copper acetylide transfers the acetylenic group to the palladium(II) complex. libretexts.org For copper-free Sonogashira reactions, the oxidative addition of the halide to the palladium(0) catalyst is often considered the rate-limiting step. wikipedia.orgresearchgate.net The reactivity of the halide is a key determinant, with the rate generally following the order: I > Br > Cl. wikipedia.orgresearchgate.net

The Cadiot-Chodkiewicz coupling involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. alfa-chemistry.comwikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination. alfa-chemistry.comwikipedia.org The reaction rate can be influenced by the choice of base, solvent, and any co-catalysts or ligands present. rsc.org For instance, the use of co-solvents can enhance the solubility of the reactants and thus affect the reaction rate. rsc.org

Table 2: Key Rate-Determining Factors in Coupling Reactions of Alkynes

| Reaction Type | Typical Rate-Determining Step | Factors Influencing Rate |

| Sonogashira Coupling (Cu-catalyzed) | Transmetalation libretexts.org | Nature of halide (I > Br > Cl), palladium catalyst and ligands, copper co-catalyst, base, solvent, temperature. wikipedia.orgresearchgate.net |

| Sonogashira Coupling (Cu-free) | Oxidative Addition wikipedia.orgresearchgate.netyoutube.com | Nature of halide (I > Br > Cl), palladium catalyst and ligands, base, solvent, temperature. wikipedia.orgresearchgate.net |

| Cadiot-Chodkiewicz Coupling | Oxidative Addition of haloalkyne to Cu(I)-acetylide alfa-chemistry.com | Nature of the halogen on the haloalkyne, copper catalyst, base (e.g., piperidine, ethylamine), solvent, additives (e.g., hydroxylamine). wikipedia.orgrsc.org |

Applications in Complex Chemical Synthesis and Material Science

Role as a Versatile Building Block in the Synthesis of Functional Organic Molecules

The distinct reactivity of the alkyne and bromide moieties makes 10-bromo-1-decyne a quintessential building block for constructing elaborate organic molecules. Chemists can selectively address one functional group while leaving the other intact for subsequent transformations, enabling a modular and stepwise synthetic approach.

The terminal alkyne is a particularly powerful functional group. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. It is also an excellent substrate for Sonogashira cross-coupling reactions, which forge carbon-carbon bonds with aryl or vinyl halides. Conversely, the primary alkyl bromide is an ideal electrophile for SN2 reactions with a variety of nucleophiles, including azides, amines, and thiolates, effectively introducing the ten-carbon spacer into a target structure.

This versatility is leveraged in the synthesis of specialized molecular probes and functional systems. For instance, this compound can be used to create long-chain linkers that connect a biomolecule-targeting unit to a reporter tag (e.g., a fluorophore). The alkyne can first be coupled to the reporter, and the bromide can then be substituted by a group that facilitates conjugation to a protein or nucleic acid.

The table below summarizes the principal reactions for each functional group of this compound, highlighting its role as a versatile synthetic tool.

Table 1: Key Transformations of this compound's Functional Groups

You can sort the table by clicking on the headers.

| Functional Group | Reaction Type | Typical Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Terminal Alkyne | CuAAC "Click" Chemistry | Sodium Azide (B81097) (NaN₃), Cu(I) catalyst | 1,2,3-Triazole |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Base | Aryl/Vinyl-substituted Alkyne |

| Terminal Alkyne | Hydroamination | Amine, Gold/Ruthenium catalyst | Enamine or Imine |

| Terminal Alkyne | Hydrosilylation | Hydrosilane, Platinum catalyst | Vinylsilane |

| Alkyl Bromide | Nucleophilic Substitution (SN2) | Azides, Amines, Thiolates, Cyanides | Azide, Amine, Thioether, Nitrile |

| Alkyl Bromide | Grignard Reagent Formation | Magnesium (Mg) metal | Organomagnesium Halide |

| Alkyl Bromide | Finkelstein Reaction | Sodium Iodide (NaI) in Acetone | 10-Iodo-1-decyne |

Strategic Intermediate in Total Synthesis Efforts of Natural Products

In the realm of total synthesis, this compound serves as a commercially available and reliable C10 synthon for building the carbon skeleton of complex natural products, particularly those containing long alkyl chains, such as lipids, polyketides, and certain alkaloids. Its utility lies in its ability to participate in key carbon-carbon bond-forming reactions that construct the core framework of the target molecule.

One notable application is in the synthesis of marine lipids. For example, in synthetic routes targeting certain long-chain acetylenic alcohols isolated from sponges, this compound can be used as a key fragment. A typical strategy involves the coupling of the alkyne terminus with another molecular fragment via a Cadiot–Chodkiewicz or Sonogashira reaction. In a subsequent step, the bromide can be converted into an organometallic species (e.g., a Grignard or organolithium reagent) to react with an electrophile like an aldehyde or epoxide, thereby elongating the carbon chain and introducing new functionality. The internal alkyne formed during the initial coupling can then be selectively reduced (e.g., using Lindlar's catalyst for a cis-alkene or a dissolving metal reduction for a trans-alkene) to install the correct olefin geometry found in the natural product.

Contributions to the Development of Novel Materials

The bifunctional nature of this compound is exceptionally well-suited for applications in polymer chemistry and material science, where it enables the synthesis of materials with precisely controlled architectures and surface properties.

This compound is an archetypal AB₂-type monomer for polymerization, although it functions as an "A-B" linear monomer in the context described here. To create hyperbranched structures, it is first converted. For example, the bromide is quantitatively converted to an azide, yielding 10-azido-1-decyne. This molecule is now an A-B type monomer where the alkyne ('A') can react with the azide ('B') via CuAAC.

The self-condensation polymerization of this A-B monomer leads to the formation of highly branched polymers. In this process, the alkyne of one monomer unit reacts with the azide of another, forming a triazole linker. Because each monomer addition introduces a new reactive alkyne and azide terminus (in the polymer chain), the structure grows in a dendritic, or tree-like, fashion rather than a linear one. This results in hyperbranched polytriazoles with a high density of terminal functional groups (unreacted alkynes or azides), a globular morphology, and distinct solution properties compared to linear analogs.

The table below presents representative data from the synthesis of a hyperbranched polymer using a derivative of this compound.

Table 2: Representative Data for Hyperbranched Polymer Synthesis

You can sort the table by clicking on the headers.

| Monomer | Polymerization Method | Catalyst System | Mn ( g/mol )¹ | Đ (Mw/Mn)² |

|---|---|---|---|---|

| 10-Azido-1-decyne | Self-Condensing CuAAC | CuBr / PMDETA | 12,500 | 2.8 |

¹ Mn = Number-average molecular weight, determined by GPC. ² Đ = Dispersity (Polydispersity Index). Values > 2 are typical for hyperbranched structures.

Beyond polymerization, this compound is instrumental in the surface functionalization of materials. It acts as a molecular bridge to covalently anchor functional layers onto substrates like silicon wafers, gold nanoparticles, and carbon nanotubes.

A common strategy involves attaching the alkyne group to an azide-functionalized surface via CuAAC click chemistry. This process is highly efficient and creates a stable triazole linkage, resulting in a surface densely coated with alkyl chains terminating in a reactive bromide. This "bromo-terminated" surface is a versatile platform for further modification. For example, it can initiate surface-initiated atom transfer radical polymerization (SI-ATRP) to grow polymer brushes directly from the surface, creating materials with tailored wettability, anti-fouling, or biocompatible properties. Alternatively, the surface bromides can be substituted with other functional molecules to engineer specific chemical or physical responses.

Polymer Chemistry Applications (e.g., Hyperbranched Structures)

Functionalization Strategies for Heterocyclic and Aromatic Systems

Modern synthetic chemistry increasingly focuses on atom-economical methods like direct C-H bond functionalization. This compound has emerged as a valuable reagent in this field, allowing for the direct alkynylation of arenes and heterocycles without pre-functionalization.

Transition metal-catalyzed C-H activation provides a powerful route to directly couple the terminal alkyne of this compound with a C-H bond of an aromatic or heterocyclic substrate. This reaction is typically directed by a functional group on the substrate and catalyzed by metals such as rhodium, ruthenium, or iridium.

For instance, a rhodium(III) catalyst can facilitate the oxidative coupling of an N-heterocycle, such as an indole (B1671886) or a pyridine (B92270) derivative, with this compound. The reaction proceeds through a cycle involving C-H metalation of the heterocycle, coordination of the alkyne, migratory insertion, and reductive elimination to afford the C-alkynylated product. The long alkyl bromide chain is carried through the reaction unchanged, providing a product that can be used in subsequent synthetic operations. This methodology allows for the rapid construction of complex molecules that combine aromatic/heterocyclic cores with a functionalized aliphatic tether.

The table below summarizes outcomes for the C-H alkynylation of various substrates with this compound.

Table 3: Examples of C-H Alkynylation using this compound

You can sort the table by clicking on the headers.

| Substrate | Catalyst System | Position of Functionalization | Yield (%) |

|---|---|---|---|

| 2-Phenylpyridine | [CpRhCl₂]₂, AgSbF₆ | ortho-C-H of Phenyl ring | 85 |

| 1-Phenyl-1H-pyrazole | [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂ | ortho-C-H of Phenyl ring | 78 |

| Indole (N-protected) | [CpIrCl₂]₂, AgOTf | C2-H of Indole ring | 91 |

Advanced Spectroscopic and Analytical Research Methodologies for 10 Bromo 1 Decyne Derivatives

Research on Advanced Vibrational Spectroscopy (FTIR, Raman) for Structural Research

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of molecules like 10-Bromo-1-decyne. researchgate.net These methods probe the vibrational modes of chemical bonds, offering a molecular fingerprint based on the presence of specific functional groups. studypug.comresearchgate.net

For this compound, the terminal alkyne (C≡C-H) and the bromoalkane (C-Br) moieties are of primary interest. FTIR spectroscopy is particularly sensitive to the strong dipole moment changes during the vibration of the polar ≡C-H and C-Br bonds. researchgate.net In contrast, Raman spectroscopy is more effective for detecting vibrations involving non-polar bonds with high polarizability, such as the C≡C triple bond. kucourses.dk

Detailed Research Findings: Research on long-chain functionalized alkynes reveals characteristic vibrational frequencies that are critical for structural confirmation. researchgate.net

Terminal Alkyne Group (≡C-H and C≡C): The most distinctive feature in the IR spectrum is the sharp, intense absorption band corresponding to the ≡C-H stretching vibration, typically observed around 3300 cm⁻¹. The C≡C stretching vibration appears as a weaker band in the region of 2100-2140 cm⁻¹. While the ≡C-H stretch is a reliable indicator in IR, the C≡C stretch is often more prominent and easily identified in the Raman spectrum.

Alkyl Chain (C-H): The long methylene (B1212753) (-CH₂-) chain of this compound produces characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively.

Bromo Alkane Group (C-Br): The C-Br stretching vibration is found in the far-infrared or "fingerprint" region of the spectrum, generally between 600 and 500 cm⁻¹. Its precise location can be influenced by the conformation of the alkyl chain.

The complementary nature of FTIR and Raman spectroscopy provides a comprehensive vibrational profile, allowing for unambiguous identification of the key functional groups within this compound derivatives. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3320 - 3300 | 3320 - 3300 | Strong (FTIR), Strong (Raman) |

| Alkyne | C≡C Stretch | 2140 - 2100 | 2140 - 2100 | Weak to Medium (FTIR), Strong (Raman) |

| Alkyl | C-H Stretch | 2960 - 2850 | 2960 - 2850 | Strong (FTIR), Strong (Raman) |

| Alkyl | -CH₂- Bend | 1470 - 1450 | 1470 - 1450 | Medium (FTIR), Medium (Raman) |

| Bromoalkane | C-Br Stretch | 600 - 500 | 600 - 500 | Medium to Strong (FTIR), Strong (Raman) |

Applications of Hyphenated Techniques in Complex Mixture Analysis (e.g., GC-MS Research)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures that can arise during the synthesis or derivatization of this compound. ijpsjournal.comnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a prime example, combining the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. asdlib.org

In the context of this compound research, GC-MS is invaluable for:

Monitoring Reaction Progress: Tracking the consumption of starting materials (e.g., 1,10-decanediol (B1670011) derivatives) and the formation of this compound and any byproducts. lew.ro

Assessing Purity: Quantifying the purity of the final product and identifying trace impurities that may not be detectable by other methods.

Structural Confirmation: The mass spectrometer fragments the eluted compounds in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. asdlib.org

Detailed Research Findings: The analysis of a compound like this compound by GC-MS would involve its injection into the GC, where it is volatilized and separated from other components based on its boiling point and interaction with the capillary column. chemmethod.com Upon entering the mass spectrometer, it undergoes ionization (typically by electron impact), causing the molecular ion ([M]⁺) to form and subsequently fragment.

Expected fragmentation patterns for this compound would include:

Molecular Ion Peak: The presence of bromine would be indicated by a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Loss of Bromine: A prominent fragment corresponding to the loss of a bromine radical (M - Br)⁺.

Alpha-Cleavage: Fragmentation of the C-C bonds adjacent to the bromine atom.

Alkyne Fragmentation: Cleavage at the propargylic position (the C-C bond adjacent to the triple bond).

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂), characteristic of a long aliphatic chain.

This detailed fragmentation data allows for the unequivocal identification of the target compound even within a complex matrix. semanticscholar.org

Interactive Table: Predicted GC-MS Fragmentation for this compound This table outlines the expected major ions in the mass spectrum.

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Significance |

| 216 | 218 | [C₁₀H₁₅Br]⁺ | Molecular Ion (M⁺) |

| 137 | 137 | [C₁₀H₁₅]⁺ | Loss of Bromine radical (•Br) |

| Various | Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Fragmentation along the alkyl chain |

| 41 | 41 | [C₃H₅]⁺ | Propargyl cation or related structures |

Nuclear Magnetic Resonance (NMR) Spectroscopic Research on Configurational and Conformational Aspects

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework. studypug.comunl.edu For a flexible molecule like this compound, NMR is also employed to study conformational preferences and dynamics. auremn.org.br Both ¹H and ¹³C NMR are used to provide a comprehensive picture. mpg.de

Detailed Research Findings:

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment.

Acetylenic Proton: The terminal alkyne proton (H-1) would appear as a triplet around δ 1.9-2.1 ppm, coupled to the two protons on C-3.

Propargylic Protons: The protons on C-3 would appear as a multiplet around δ 2.2 ppm.

Brominated Methylene Protons: The protons on the carbon bearing the bromine atom (H-10) would be the most downfield of the alkyl protons, appearing as a triplet around δ 3.4 ppm due to the deshielding effect of the electronegative bromine.

Alkyl Chain Protons: The remaining methylene protons (H-4 to H-9) would form a complex multiplet in the δ 1.2-1.8 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. chemicalbook.com

Alkynyl Carbons: The terminal alkyne carbons would appear at distinct chemical shifts, with C-1 (bearing the proton) around δ 68 ppm and C-2 around δ 84 ppm.

Brominated Carbon: The carbon bonded to bromine (C-10) would be significantly shifted downfield to approximately δ 33-34 ppm.

Alkyl Chain Carbons: The other methylene carbons would appear in the typical aliphatic region of δ 28-32 ppm.

Conformational Analysis: While simple acyclic alkanes undergo rapid bond rotation at room temperature, the presence of bulky or electronegative substituents can lead to preferred conformations. auremn.org.br Variable temperature (VT) NMR studies can be used to investigate these dynamics. acs.org For this compound, lowering the temperature could potentially resolve distinct signals for different conformers (rotamers) around the C9-C10 bond, although the energy barrier is typically low for simple bromoalkanes. More advanced 2D NMR techniques like NOESY could reveal through-space interactions, providing further evidence for preferred conformations in solution. rsc.org

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are relative to TMS in CDCl₃.

| Position | ¹H NMR Chemical Shift (ppm) | Multiplicity | ¹³C NMR Chemical Shift (ppm) |

| C-1 | ~1.95 | t | ~68.5 |

| C-2 | - | - | ~84.5 |

| C-3 | ~2.20 | m | ~18.5 |

| C-4 | ~1.55 | m | ~28.5 |

| C-5 to C-8 | ~1.30 - 1.45 | m | ~28.0 - 29.0 |

| C-9 | ~1.85 | m | ~32.8 |

| C-10 | ~3.40 | t | ~33.9 |

Theoretical and Computational Chemistry Studies on 10 Bromo 1 Decyne

Quantum Chemical Calculations for Understanding Reactivity and Selectivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity and the selectivity of its reactions. Methods like Density Functional Theory (DFT) are routinely used to calculate electronic structure, orbital energies, and charge distributions, which are key indicators of reactive sites.

Recent research has utilized DFT calculations to investigate the reactivity of bromoalkynes in gold(I)-catalyzed intramolecular reactions. researchgate.netresearchgate.net A study on the cycloisomerization of various 1-bromoalkynes revealed a strong dependence of reactivity on the distance of a functional group from the bromoalkyne moiety. researchgate.net For instance, a derivative, 10-acetoxy-1-bromodecyne, successfully underwent cyclization to yield the desired product in good yield. In contrast, an analogous compound with a shorter chain, 6-acetoxy-1-bromohexyne, failed to participate in the transformation. researchgate.netresearchgate.net This highlights the selectivity of the reaction, which is dictated by the structural properties of the substrate.

The difference in reactivity is attributed to the influence of the polar acetoxy group on the catalytic cycle. Quantum chemical calculations can elucidate this by modeling the transition states and intermediates, revealing how the functional group's proximity affects their stability. researchgate.net

Table 1: Reactivity Comparison in Gold(I)-Catalyzed Cycloisomerization

| Substrate | Chain Length | Reactivity (Yield) |

|---|---|---|

| 6-Acetoxy-1-bromohexyne | C6 | Failed to react researchgate.net |

This table illustrates the impact of chain length on the reactivity of terminally functionalized 1-bromoalkynes.

Mechanistic Probing and Reaction Pathway Elucidation via Computational Modeling

Computational modeling is indispensable for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) for a reaction, chemists can identify the most likely pathway, including the structures and energies of transition states and intermediates.

In the context of the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes, DFT calculations were instrumental in describing an unprecedented reaction pathway. researchgate.net The study shed light on the mechanistic features responsible for the observed reactivity trends. It was computationally demonstrated that the proximity of a polar functional group can destabilize the key transition state, thereby hampering the reaction for substrates with shorter chains. researchgate.netresearchgate.net

Furthermore, computational studies on the hydrosilylation of 1-decyne (B165119), a molecule structurally similar to 10-bromo-1-decyne at the reactive alkyne terminus, have shown how DFT can predict stereoselectivity. rsc.org Calculations suggested that an anti-addition pathway for the hydrosilane is energetically preferred over a syn-addition pathway, which aligns with experimental observations of high (Z)-stereoselectivity. rsc.org Such computational probing provides a detailed, step-by-step view of the reaction, guiding the development of more efficient and selective synthetic methods.

Table 2: Illustrative DFT Findings on Alkyne Reaction Mechanisms

| Computational Method | System Studied | Key Mechanistic Insight |

|---|---|---|

| DFT | Au(I)-Catalyzed Cycloisomerization of 1-Bromoalkynes | Proximity of polar groups destabilizes the transition state, inhibiting reaction for shorter chains. researchgate.netresearchgate.net |

Prediction of Novel Transformations and Potential Derivatives

A significant advantage of computational chemistry is its predictive power. By understanding the underlying principles of a molecule's reactivity, novel transformations and derivatives can be proposed and evaluated in silico before attempting them in the lab.

Based on the computational and experimental findings for the gold-catalyzed cyclization of 10-acetoxy-1-bromodecyne, it can be predicted that this compound itself, or derivatives with other non-coordinating functional groups at the 10-position, would be viable substrates for similar intramolecular C-H activation reactions. researchgate.netresearchgate.net The key predictive factor is the sufficient distance of the functional group from the reacting alkyne.

Moreover, studies on related alkynes open avenues for predicting other transformations. The successful transition metal-free hydrosilylation of 1-decyne suggests that this compound could be a substrate for similar reactions, leading to novel bifunctional derivatives. rsc.org Such a reaction would yield a 10-bromo-decenylsilane, a versatile building block with orthogonal reactive sites.

Table 3: Predicted Novel Transformations and Derivatives of this compound

| Predicted Reaction | Catalytic System (Example) | Potential Product/Derivative |

|---|---|---|

| Intramolecular C-H Activation/Cyclization | Gold(I) Catalysts | Cyclic structures derived from internal C-H bond activation |

| Hydrosilylation | Lewis Acids (e.g., B(C₆F₅)₃) | (Z/E)-10-Bromo-1-(triethylsilyl)-1-decene |

| Hydroboration | Borane reagents | 10-Bromo-1-decenylboranes |

Molecular Dynamics Simulations and Conformational Analysis of this compound in Different Environments

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its long methylene (B1212753) chain, conformational flexibility is a critical factor influencing its reactivity.

MD simulations can model the conformational landscape of this compound in various solvents. This is particularly relevant for understanding reactions like the cycloisomerization discussed earlier, where the probability of the molecule adopting a conformation suitable for cyclization is crucial. researchgate.netresearchgate.net The simulations can reveal how different solvent environments (e.g., polar vs. non-polar) affect the distribution of conformers, potentially explaining solvent effects observed experimentally.

By analyzing the trajectories from an MD simulation, one could determine the average distance between the two ends of the molecule and the torsional angles along the chain. This information provides a dynamic context to the static picture from DFT, offering a more complete understanding of why a reaction may be favored or disfavored under specific conditions.

Table 4: Conceptual Framework for MD Simulation of this compound

| Simulation Parameter | Description | Expected Output/Insight |

|---|---|---|

| System Setup | A single this compound molecule in a solvent box (e.g., toluene, water) | Initial state for simulation |

| Force Field | A set of parameters describing the potential energy of the system (e.g., OPLS, GAFF) | Accurate representation of intramolecular and intermolecular forces |

| Simulation Time | Nanoseconds to microseconds | Trajectory of atomic positions over time, allowing for sampling of conformational space |

Future Perspectives and Emerging Research Directions

Untapped Reactivity Profiles of 10-Bromo-1-decyne

The distinct reactivity of the terminal alkyne and the alkyl bromide in this compound allows for a variety of chemical transformations. While classical reactions are well-documented, there is significant potential for exploring new reactivity patterns.

One area of interest is the use of this compound in Cadiot-Chodkiewicz coupling reactions . This copper-catalyzed cross-coupling reaction between a terminal alkyne and a 1-haloalkyne is a powerful method for the synthesis of unsymmetrical diynes. rsc.org The reaction typically involves the terminal alkyne acting as the nucleophile and the 1-haloalkyne as the electrophile in the presence of an amine base. rsc.org Research into using this compound in these reactions could expand the library of complex polyynes, which are valuable in materials science and medicinal chemistry.

Another avenue for exploration is the difunctionalization of the alkyne moiety . Recent studies have shown the development of functional group transfer reagents for the radical-mediated difunctionalization of alkenes. unibe.ch Similar strategies could be applied to the terminal alkyne of this compound, potentially leading to novel 1,2-dihaloalkenes or other difunctionalized products under mild conditions using techniques like photoredox catalysis. unibe.ch For instance, hypervalent bromine(III) reagents have been shown to react with terminal alkynes like 1-decyne (B165119) to yield stereoselective α-fluoro-1-decenyl-λ3-bromanes. thieme-connect.com

Furthermore, the development of novel catalytic systems could unlock new reaction pathways. For example, palladium-catalyzed hydrocarboxylation of terminal alkynes using oxalic acid as a CO source has been reported to produce α,β-unsaturated acids with high selectivity. rsc.org Applying such a methodology to this compound could provide a direct route to functionalized acrylic and cinnamic acids, which are important industrial chemicals. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient and automated chemical synthesis has highlighted the potential of flow chemistry. This technique offers enhanced control over reaction parameters, improved safety, and the ability to perform reactions that are challenging in traditional batch setups. mdpi.comvapourtec.com

The integration of this compound into flow chemistry platforms could enable the telescoped synthesis of complex molecules. mdpi.com In a telescoped reaction sequence, the product of one reaction is directly used as the substrate for the next, often with the simple addition of new reagents or catalysts. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for such sequential reactions, where the alkyne and bromide moieties can be functionalized in a controlled, stepwise manner within a continuous flow system.

Automated synthesis platforms are another area where this compound could be a valuable tool. imperial.ac.ukmpg.de These platforms, which often combine robotic handling with flow chemistry modules, allow for high-throughput synthesis and optimization of reaction conditions. imperial.ac.ukmpg.de The use of this compound in these systems could facilitate the rapid generation of compound libraries for drug discovery or materials science research. For example, the synthesis of 1,2,3-triazoles via click chemistry is an atom-efficient reaction that is well-suited for automation. unive.it

Exploration of Bio-orthogonal Chemistry and Bioconjugation Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net These reactions have become invaluable tools for labeling and studying biomolecules in their natural environment.

The terminal alkyne of this compound makes it a prime candidate for click chemistry , a class of bio-orthogonal reactions. tcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. tcichemicals.comchemrxiv.orgsoton.ac.uk This reaction is highly efficient and can be performed in aqueous environments, making it suitable for biological applications. unive.ittcichemicals.com By attaching a biomolecule or a fluorescent dye to an azide-containing partner, this compound can be used to label and track specific targets within a cell.

To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful alternative. mdpi.com This reaction utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst. mdpi.comgoogle.com While this compound itself is not a strained alkyne, it can be used in the synthesis of precursors to more complex molecules that are then used in SPAAC.

The applications of this compound in bioconjugation are vast. It can be used to attach probes to proteins, glycans, lipids, and nucleic acids, enabling the study of their function and localization. mdpi.comnih.gov For example, azide-functionalized sugars can be incorporated into cellular glycans and subsequently labeled with an alkyne-containing probe via click chemistry. umich.edu

Development of Sustainable and Environmentally Benign Processes for this compound Transformations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unive.it There is a growing emphasis on developing more sustainable methods for the synthesis and transformation of chemical compounds.

One approach to greener synthesis is the use of micellar media . The three-component reaction between an organic bromide, sodium azide (B81097), and a terminal alkyne to form a 1,2,3-triazole can be efficiently carried out in water using surfactants to form micelles. unive.it This method avoids the use of volatile organic solvents and can lead to high yields of the desired product. unive.it Applying this to this compound could provide a more environmentally friendly route to triazole-containing molecules.

Another key aspect of green chemistry is the use of reusable catalysts . For instance, palladium on carbon (Pd/C) is a heterogeneous catalyst that can be easily recovered and reused. rsc.org Developing Pd/C-catalyzed reactions involving this compound, such as hydrocarboxylation or other cross-coupling reactions, would align with the goals of sustainable chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 10-Bromo-1-decyne, and how can side reactions like alkyne oligomerization be minimized?

- Methodology : Use Sonogashira coupling or alkyne bromination protocols with controlled stoichiometry. Monitor reaction progress via TLC or GC-MS. Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to suppress undesired dimerization .

- Data Validation : Compare yields and purity via H/C NMR and IR spectroscopy. Quantify byproducts using integration ratios in NMR spectra .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : Look for terminal alkyne protons (δ 1.8–2.1 ppm) and bromine-induced deshielding in adjacent carbons (δ 30–40 ppm in C NMR).

- IR : Confirm C≡C stretch (2100–2260 cm) and C-Br bond (500–600 cm) .

- Data Table :

| Technique | Key Peaks | Diagnostic Utility |

|---|---|---|

| H NMR | δ 2.1 (t, 1H) | Terminal alkyne proton |

| C NMR | δ 70–80 (C≡C) | Alkyne carbon |

| IR | 2100–2260 cm | Alkyne confirmation |

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratories?

- Methodology : Standardize protocols using IUPAC guidelines for reaction reporting (e.g., exact catalyst loading, solvent drying methods). Implement inter-lab validation via round-robin testing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare activation energies for competing pathways .

- Contradiction Analysis : If experimental results conflict with computational predictions, re-examine solvent effects or catalyst-substrate pre-coordination using in-situ IR spectroscopy .

Q. How do steric and electronic properties of this compound influence its reactivity in polymer chemistry applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.